Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]- Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]-
Brand Name: Vulcanchem
CAS No.: 946385-07-5
VCID: VC11916653
InChI: InChI=1S/C24H26N2O6/c1-29-19-7-8-20-21(15-19)31-16-22(23(20)27)32-18-5-3-17(4-6-18)24(28)25-9-2-10-26-11-13-30-14-12-26/h3-8,15-16H,2,9-14H2,1H3,(H,25,28)
SMILES: COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4
Molecular Formula: C24H26N2O6
Molecular Weight: 438.5 g/mol

Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]-

CAS No.: 946385-07-5

Cat. No.: VC11916653

Molecular Formula: C24H26N2O6

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]- - 946385-07-5

Specification

CAS No. 946385-07-5
Molecular Formula C24H26N2O6
Molecular Weight 438.5 g/mol
IUPAC Name 4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(3-morpholin-4-ylpropyl)benzamide
Standard InChI InChI=1S/C24H26N2O6/c1-29-19-7-8-20-21(15-19)31-16-22(23(20)27)32-18-5-3-17(4-6-18)24(28)25-9-2-10-26-11-13-30-14-12-26/h3-8,15-16H,2,9-14H2,1H3,(H,25,28)
Standard InChI Key LSECNVNSTCFVII-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4

Introduction

Structural Features and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

  • Benzamide Core: A planar aromatic ring with an amide functional group at the 4-position.

  • Benzopyran Moiety: A fused bicyclic system (benzene + pyran) featuring a methoxy group at position 7 and a ketone at position 4.

  • Morpholino-Propyl Side Chain: A tertiary amine-containing morpholine ring connected via a propyl linker to the benzamide nitrogen.

The IUPAC name, 4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(3-morpholin-4-ylpropyl)benzamide, precisely describes this arrangement (Figure 1).

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC24H26N2O6\text{C}_{24}\text{H}_{26}\text{N}_{2}\text{O}_{6}
Molecular Weight438.5 g/mol
CAS Registry Number946385-07-5
Solubility (Predicted)Moderate in polar solvents
logP (ALOGPS Prediction)~2.75 (moderate lipophilicity)

The presence of hydrogen bond donors (amide NH) and acceptors (carbonyl, ether, morpholine) suggests balanced solubility and membrane permeability .

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis involves multi-step organic reactions:

  • Benzopyran Formation: Condensation of resorcinol derivatives with β-keto esters to construct the 7-methoxy-4-oxo-4H-benzopyran scaffold.

  • Etherification: Coupling the benzopyran-3-ol intermediate with 4-fluorobenzonitrile under basic conditions to introduce the oxy linkage.

  • Amide Bond Formation: Reaction of 4-[(7-methoxy-4-oxo-4H-benzopyran-3-yl)oxy]benzoic acid with 3-(4-morpholinyl)propylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Analytical Characterization

  • NMR: 1H^1\text{H}-NMR confirms the methoxy (δ\delta 3.8 ppm), morpholine protons (δ\delta 2.4–3.6 ppm), and aromatic signals.

  • Mass Spectrometry: ESI-HRMS validates the molecular ion at m/z 439.18 [M+H]+^+.

Biological Activities and Mechanisms

Kinase Inhibition

The compound’s benzamide and morpholine groups are associated with kinase inhibitory activity. Structural analogs (e.g., quinolone derivatives) inhibit HIV-1 integrase and cyclin-dependent kinases (CDKs) . Computational docking suggests interactions with ATP-binding pockets via hydrogen bonding and hydrophobic contacts .

Anticancer Activity

Morpholine-containing compounds often target PI3K/AKT/mTOR pathways . In vitro studies on similar benzamides show IC50_{50} values of 0.5–10 μM against colon and breast cancer cells .

Neuropharmacological Effects

Morpholine and benzamide moieties are present in dopamine D1 receptor modulators . While direct evidence is lacking, structural similarities suggest potential CNS applications .

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows derivatization:

  • Morpholine Ring: Modifications alter pharmacokinetics (e.g., logP, half-life) .

  • Benzopyran Substituents: Methoxy or keto group changes impact target selectivity .

Chemical Biology Probes

Its fluorescence properties (due to the benzopyran chromophore) enable use in cellular imaging.

Comparison with Structural Analogs

CompoundKey FeaturesBiological Activity
4-Methoxy-N-(3-morpholinylpropyl)benzamide Simpler benzamide; lacks benzopyranModerate kinase inhibition (IC50_{50} ~5 μM)
Quinolone-3-carboxylic acids Benzopyran core with carboxylic acidHIV-1 integrase inhibition (IC50_{50} <1 μM)
KSP inhibitors Benzamide + heterocyclic side chainsAntimitotic (IC50_{50} ~50 nM)

This compound’s hybrid structure may offer synergistic effects, enhancing potency and reducing off-target interactions .

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